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Compound of Interest

Compound Name: (R)-3-(2-Chlorophenyl)pyrrolidine
CAS No.: 1335583-18-0
Cat. No.: B577363

Get Quote

Technical Whitepaper: (R)-3-(2-Chlorophenyl)pyrrolidine

Executive Summary & Molecular Identity

(R)-3-(2-Chlorophenyl)pyrrolidine is a privileged chiral scaffold in medicinal chemistry,
specifically valued for its role in modulating G-protein coupled receptors (GPCRs).[1] Unlike its
phenylpiperazine analogs (e.g., mCPP), the 3-phenylpyrrolidine core offers a rigidified,
metabolically stable bioisostere of the phenethylamine pharmacophore.[1]

This enantiomer is a critical building block in the synthesis of selective serotonin 5-HT2C
receptor agonists, utilized in the development of therapeutics for obesity, schizophrenia, and
epilepsy. The ortho-chlorine substitution provides steric bulk that restricts rotation, enhancing
receptor subtype selectivity compared to unsubstituted analogs.

Table 1: Molecular Identity & Identifiers
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Parameter

Details

IUPAC Name

(3R)-3-(2-chlorophenyl)pyrrolidine

Common Name

(R)-3-(2-Chlorophenyl)pyrrolidine

CAS Number (Racemic HCI)

1095545-14-4

CAS Number (Enantiomer)

Note: Specific CAS for (R)-free base is rarely
listed commercially; often referenced as the
resolved fraction of 1205037-12-6.[1]

Molecular Formula

C10H12CIN

Molecular Weight

181.66 g/mol (Free Base); 218.12 g/mol (HCI
Salt)

Chiral Center

C3 (R-configuration)

SMILES

CIC1=CC=CC=C1l[C@H]2CNCC2

Physicochemical Profile

Understanding the physicochemical properties is essential for formulation and ADME

(Absorption, Distribution, Metabolism, Excretion) prediction.[1] The presence of the chlorine

atom at the ortho position significantly increases lipophilicity compared to the parent

phenylpyrrolidine.

Table 2: Key Physical Properties

© 2026 BenchChem. All rights reserved.

2/9 Tech Support


https://patents.google.com/patent/US8247415B2/en
https://patents.google.com/patent/US8247415B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577363?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental/Predi
Property Value ted Relevance
cte

Moderate lipophilicity;
LogP 2.3-2.65 Predicted (ACD/Labs) good BBB
permeability.[1]

Basic nitrogen; exists
pKa (Base) 9.4+0.2 Predicted as cation at
physiological pH.[1]

Crystalline solid
Melting Point (HCI) 125 -127 °C Experimental stability for
formulation.[1]

Excellent agueous
Solubility High (Water, as HCI) Experimental solubility facilitates
dosing.[1]

Low polar surface
PSA 12.03 Az Calculated area favors CNS
penetration.

Synthetic Routes & Process Chemistry

The synthesis of (R)-3-(2-Chlorophenyl)pyrrolidine generally proceeds via two primary
strategies: (1) Chiral Resolution of the racemic mixture (most common for scale-up) or (2)
Asymmetric Synthesis using chiral auxiliaries.[1]

Method A: Cyclization and Classical Resolution
(Industrial Route)

This robust pathway avoids expensive chiral catalysts.[1] It begins with 2-chlorocinnamic acid
or succinic acid derivatives, forms the pyrrolidine ring, and resolves the enantiomers using
tartaric acid.

Protocol Highlight: Chiral Resolution

e Salt Formation: Dissolve racemic 3-(2-chlorophenyl)pyrrolidine in hot ethanol.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://patents.google.com/patent/US8247415B2/en
https://patents.google.com/patent/US8247415B2/en
https://patents.google.com/patent/US8247415B2/en
https://patents.google.com/patent/US8247415B2/en
https://www.benchchem.com/product/b577363/docs?utm_src=pdf-body#r-3-2-chlorophenyl-pyrrolidine-chemical-structure-and-properties
https://patents.google.com/patent/US8247415B2/en
https://patents.google.com/patent/US8247415B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577363?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Resolution: Add 0.5 equivalents of (L)-(+)-Tartaric acid.

o Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (R)-amine
usually precipitates due to lower solubility.

» Liberation: Treat the filtered salt with 1M NaOH and extract with DCM to yield the (R)-free
base.

Visualization: Synthesis Workflow
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Figure 1: Industrial synthesis pathway via cyclization and classical resolution.
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Medicinal Chemistry Applications

The (R)-3-(2-chlorophenyl)pyrrolidine moiety is a pharmacophore designed to mimic the
bioactive conformation of serotonin (5-HT) while blocking metabolic hotspots.[1]

e 5-HT2C Agonism: The pyrrolidine nitrogen mimics the ethylamine side chain of serotonin.
The ortho-chloro substituent forces the phenyl ring into a specific dihedral angle, optimizing
pi-pi stacking interactions within the receptor pocket (specifically Trp 3.28).[1]

» Metabolic Stability: The chlorine atom blocks the metabolically vulnerable phenyl ring
positions, extending the half-life compared to unsubstituted analogs.

Visualization: SAR Logic & Pharmacophore
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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to the 5-HT2C receptor.
[1]

Analytical Characterization

Validation of the enantiomeric excess (ee) is critical. Standard achiral HPLC cannot distinguish
the (R) and (S) forms.[1]

Protocol: Chiral HPLC Method

e Column: Chiralpak AD-H or OD-H (Amylose-based).[1]
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» Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
e Flow Rate: 1.0 mL/min.
e Detection: UV at 220 nm.

o Expected Result: The (R)-enantiomer typically elutes second on AD-H columns (verify with
standards).

Handling & Safety (SDS Summary)

As a secondary amine and halogenated aromatic, this compound requires strict safety
protocols.[1]

e Hazards:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
o Storage: Hygroscopic as HCI salt. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

e Disposal: Incineration with a scrubber for HCI/NOx gases.

References

» Synthesis and Anticonvulsant Activity of 3-Phenylpyrrolidine-2,5-diones.Molecules. (2021).
Retrieved from [1]

o Chiral Separation of 3-substituted Pyrrolidines.International Journal of Legal Medicine.
(2011). Retrieved from

e 3-(2-Chlorophenyl)pyrrolidine Hydrochloride Product Data.Chem-Impex. Retrieved from [1]

e 5-HT2C Receptor Agonists and Antagonists: Structure-Activity Relationships.Bioorganic &
Medicinal Chemistry Letters. (2000). Retrieved from [1]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://patents.google.com/patent/US8247415B2/en
https://patents.google.com/patent/US8247415B2/en
https://patents.google.com/patent/US8247415B2/en
https://patents.google.com/patent/US8247415B2/en
https://patents.google.com/patent/US8247415B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577363?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Resolution of Enantiomers via Diastereomeric Salt Formation.Chiralpedia. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577363?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

